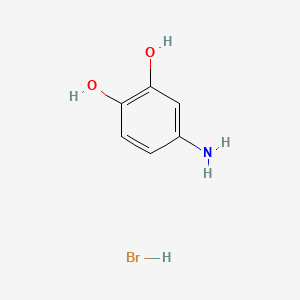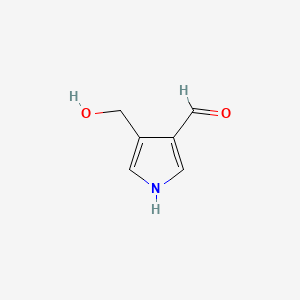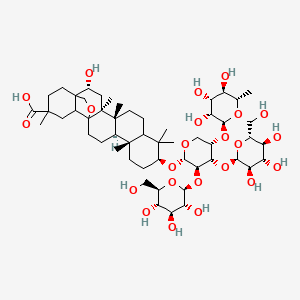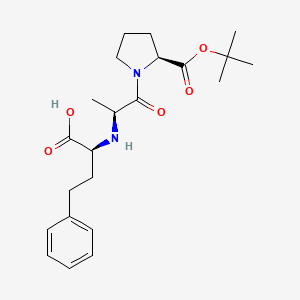![molecular formula C16H19BrClNO2S B584701 2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride CAS No. 1797989-18-4](/img/structure/B584701.png)
2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride is a chemical compound with the molecular formula C16H18BrNO2S·HCl. It is known for its unique structure, which includes a bromophenyl group attached to a thioether linkage, and two methoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride typically involves a multi-step process. One common method includes the following steps:
Formation of the thioether linkage: This step involves the reaction of 2-bromothiophenol with 2,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the thioether intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using a suitable amination reagent such as ammonium chloride (NH4Cl) and a catalyst like palladium on carbon (Pd/C).
Hydrochloride formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride
- 4-[(2-Fluorophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride
- 4-[(2-Iodophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride
Uniqueness
2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Properties
CAS No. |
1797989-18-4 |
|---|---|
Molecular Formula |
C16H19BrClNO2S |
Molecular Weight |
404.747 |
IUPAC Name |
2-[4-(2-bromophenyl)sulfanyl-2,5-dimethoxyphenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H18BrNO2S.ClH/c1-19-13-10-16(14(20-2)9-11(13)7-8-18)21-15-6-4-3-5-12(15)17;/h3-6,9-10H,7-8,18H2,1-2H3;1H |
InChI Key |
KYWWBOZXPZUHLP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCN)OC)SC2=CC=CC=C2Br.Cl |
Synonyms |
2C-T-11; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)



